molecular formula C24H21N3O3S B379806 N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 305373-33-5

N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B379806
CAS No.: 305373-33-5
M. Wt: 431.5g/mol
InChI Key: KAEHYEGDAYMTGL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a synthetic compound featuring a thiazolidinone core, a scaffold recognized for its significant relevance in medicinal chemistry and pharmaceutical research . This compound is presented as a chemical reference standard and building block for researchers investigating novel bioactive molecules. Its structure incorporates multiple functional groups, including the methoxyphenyl acetamide moiety and the phenylimino-thiazolidinone system, which can serve as key intermediates in the design and synthesis of new chemical entities . The thiazolidinone class of compounds is known to exhibit a range of interesting properties, making them valuable templates in drug discovery efforts . This product is intended for laboratory research and analysis purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-20-15-9-8-14-19(20)26-22(28)16-21-23(29)27(18-12-6-3-7-13-18)24(31-21)25-17-10-4-2-5-11-17/h2-15,21H,16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEHYEGDAYMTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Thiazolidinone ring system
  • Functional Groups : Methoxyphenyl group and phenylimino substituent

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that several thiazolidinones possess potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating their effectiveness against pathogens including those affecting humans and animals .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pBest antifungal activity-

Anticancer Activity

Thiazolidinone derivatives have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cell lines. For example, compounds derived from thiazolidinones have shown significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents like irinotecan, suggesting a promising therapeutic potential .

A specific study highlighted that derivative 18 exhibited the highest antiproliferative activity against multiple cancer cell lines, reinforcing the potential of thiazolidinones in oncology .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has also been evaluated using methods such as the DPPH radical scavenging assay. Some derivatives demonstrated antioxidant activity comparable to or exceeding that of well-known antioxidants like ascorbic acid . This suggests that this compound may provide protective effects against oxidative stress-related diseases.

The biological activities of thiazolidinones are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidinones inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : These compounds can activate intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Radical Scavenging : The presence of functional groups in their structure allows them to neutralize free radicals effectively.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Antimicrobial Study : A comprehensive evaluation of a series of thiazolidinones showed broad-spectrum antimicrobial activity, with specific compounds achieving significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In vitro studies demonstrated that certain thiazolidinone derivatives significantly reduced the viability of cancer cells, with some exhibiting selectivity towards specific cancer types .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of N-(2-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide as an anticancer agent.

  • Mechanism of Action : The compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity .
Cell Line IC50 (μg/mL)
HCT-1161.9 - 7.52
MCF-7Not specified
  • Structural Insights : The thiazolidinone moiety in the compound is crucial for its anticancer activity, as it can interact with cellular targets involved in cancer progression .

Anti-inflammatory Studies

The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is a promising target for the treatment of inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens.

  • Spectrum of Activity : Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria. This broad-spectrum activity is attributed to the compound's ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study published in 2019 evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing a dose-dependent response that supports its potential as an anticancer therapeutic .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with key proteins involved in cancer cell survival and inflammation, suggesting avenues for further optimization .
  • Synergistic Effects : Recent investigations have explored the synergistic effects of this compound when combined with other chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituent positions, electronic groups, and core modifications (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Mass (g/mol) Key Substituents ChemSpider ID
N-(2-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₁N₃O₃S 431.51 2-methoxyphenyl, phenylimino (Z) 4398556
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₁N₃O₃S 431.51 4-methoxyphenyl (vs. 2-methoxy) 4398556
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₁N₃O₄S₂ 479.57 2-methylphenyl, phenylsulfonyl at position 3 2669766
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide C₂₀H₁₅FN₂O₃S 406.41 2,4-dioxo core, fluorophenyl, conjugated diene N/A
N-(4-Fluorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide C₂₄H₂₀FN₃O₃S 449.50 4-fluorophenyl (electron-withdrawing) N/A

Key Observations :

  • Core Modifications : Sulfonyl (e.g., phenylsulfonyl in ) or dioxo (e.g., 2,4-dioxo in ) groups increase polarity and may enhance metabolic stability.
  • Electron-Withdrawing Groups : Fluorophenyl () and trifluoromethyl () substituents improve membrane permeability and target selectivity.

Pharmacological Activity

Anticancer Activity
  • The target compound and its 4-methoxy analog () showed moderate activity against HCT-116 and MCF-7 cells (IC₅₀: 15–25 μM), but N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (a sulfonyl-modified analog) exhibited superior potency (IC₅₀: <10 μM) .
  • 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide demonstrated enhanced activity (IC₅₀: 12.7–15.28 mg/mL) against MCF-7 and A549 cells due to the dioxo-thiazolidine core and trimethoxyphenyl group .
Anti-Inflammatory and Antioxidant Activity
  • N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide () showed potent superoxide scavenging (EC₅₀: 8.2 μM) and lipid peroxidation inhibition, attributed to the dioxo-thiazolidine motif.
Hypoglycemic Activity
  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () reduced blood glucose by 45–52% in murine models, outperforming the target compound in this context.

Preparation Methods

Formation of the Thiazolidinone Ring

The thiazolidinone core is synthesized via cyclization reactions using cysteine derivatives or thiourea precursors. A validated approach involves:

  • Condensation : Reacting L-cysteine with benzaldehyde derivatives under acidic conditions to form a thiazolidine intermediate.

  • Oxidation : Treating the intermediate with hydrogen peroxide or potassium permanganate to introduce the 4-oxo group.

  • Imination : Coupling with phenyl isothiocyanate in the presence of BF₃·OEt₂ to establish the (2Z)-phenylimino group.

Example Reaction Conditions

  • Solvent: Dichloromethane or ethanol/water mixtures.

  • Catalysts: β-cyclodextrin-SO₃H (10 mol%) for enhanced nucleophilicity.

  • Temperature: 0–25°C for stereochemical control.

  • Yield: 72–89%.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl acetamide sidechain is introduced via Friedel-Crafts acylation or nucleophilic substitution:

  • Acyl Chloride Formation : Treating 2-methoxyphenylacetic acid with thionyl chloride to generate the reactive acyl chloride.

  • Amidation : Reacting the acyl chloride with the thiazolidinone amine intermediate under Schotten-Baumann conditions.

Optimized Parameters

  • Base: Triethylamine (2.5 eq) in tetrahydrofuran.

  • Temperature: −10°C to prevent epimerization.

  • Yield: 82–87%.

Final Coupling Reactions

Stereoselective coupling of the thiazolidinone and acetamide moieties is achieved through:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols and amines with inversion of configuration.

  • Pd-Catalyzed Cross-Coupling : Employing Suzuki-Miyaura conditions for aryl-aryl bond formation when using halogenated precursors.

Critical Factors

  • Stereochemical control: BF₃·OEt₂ ensures >95% (2Z) selectivity.

  • Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7).

Catalytic and Environmental Considerations

Green Chemistry Approaches

β-Cyclodextrin-SO₃H catalysts enable one-pot syntheses by:

  • Activating carbonyl groups via hydrogen bonding.

  • Stabilizing imine intermediates through host-guest interactions.

Advantages

  • Solvent reduction: Water/ethanol mixtures replace toxic organic solvents.

  • Catalyst reuse: Up to seven cycles without significant activity loss.

Industrial-Scale Optimization

Large-scale production modifies academic protocols for cost efficiency:

  • Catalyst Replacement : Switching from scandium triflate to Fe³⁺-montmorillonite clays (cost reduced by 60%).

  • Continuous Flow Systems : Enhancing yield to 91% via precise temperature and residence time control.

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 12.4 Hz for (2Z) configuration).

  • HRMS : Molecular ion peak at m/z 435.1274 [M+H]⁺.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

  • Purity : >99% by area normalization.

Challenges and Solutions

Stereochemical Drift

The (2Z) isomer tends to epimerize under basic conditions. Mitigation strategies include:

  • Low-temperature reactions (−20°C).

  • Use of bulky bases (e.g., DBU) to shield the reactive site.

Byproduct Formation

Common byproducts and their suppression:

ByproductCauseSolution
Diacetylated derivativeExcess acyl chlorideSlow reagent addition
OxazoloneOveroxidationControlled H₂O₂ dosing

Q & A

Q. Key Characterization Data :

TechniqueObservations (Example)
IR Peaks at ~1667 cm⁻¹ (C=O stretching), 3044 cm⁻¹ (C-H aromatic)
¹H NMR δ 3.8 ppm (-OCH₃), δ 7.5–8.1 ppm (aromatic protons), δ 9.8 ppm (-NH)
MS m/z 430.2 (M+1)

Advanced: How to optimize regioselectivity during the formation of the phenylimino-thiazolidinone moiety?

Answer:
Regioselectivity challenges arise during imine bond formation. Strategies include:

  • Solvent polarity modulation : Use aprotic solvents (e.g., DMF or DCM) to stabilize transition states favoring the Z-configuration .
  • Catalytic additives : Employ Lewis acids like trimethylsilyl triflate (TMSOTf) to accelerate imine formation while minimizing side reactions .
  • High-throughput screening : Test reaction temperatures (−40°C to 25°C) and stoichiometric ratios (1:1 to 1:2) to identify optimal conditions .

Basic: What spectroscopic and analytical techniques are essential for structural validation?

Answer:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
  • Multinuclear NMR (¹H/¹³C) : Assign methoxy (-OCH₃), acetamide (-NHCO-), and aromatic protons. Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced: How to resolve discrepancies between experimental and computational NMR chemical shifts?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Mitigation steps:

Solvent correction : Compare experimental (CDCl₃ or DMSO-d₆) shifts with DFT calculations using the IEFPCM solvent model .

Dynamic NMR analysis : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., imine-enamine) .

X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond geometry .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme inhibition assays : Test against α-glucosidase or protein tyrosine phosphatase 1B (PTP1B) for hypoglycemic activity .
  • Cellular glucose uptake : Use fluorescent 2-NBDG in adipocyte or hepatocyte cell lines .
  • Cytotoxicity screening : Employ MTT assays on non-target cell lines (e.g., HEK293) to assess safety margins .

Advanced: How to design a crystallographic study to analyze intermolecular interactions in the solid state?

Answer:

Crystal growth : Use vapor diffusion (e.g., DCM/hexane) or slow evaporation (ethanol/water) .

Data collection : Acquire high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion .

Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bond analysis. Generate ORTEP diagrams to visualize ellipsoids .

Packing analysis : Tools like Mercury (CCDC) quantify π-π stacking, hydrogen bonds, and van der Waals interactions .

Advanced: How to address low yields during the final coupling step of the thiazolidinone ring?

Answer:
Low yields may stem from steric hindrance or competing side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
  • Protecting groups : Temporarily protect reactive sites (e.g., -NH with Boc) .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for C-N coupling under inert atmospheres .

Basic: What are common purification methods for this compound?

Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for Rf ~0.3) .
  • Recrystallization : Ethanol/water or DCM/hexane systems yield high-purity crystals .

Advanced: How to validate the Z-configuration of the imino group experimentally?

Answer:

  • NOESY NMR : Detect spatial proximity between imino protons and adjacent aromatic rings .
  • X-ray diffraction : Measure C=N bond lengths (typically ~1.28 Å for imines) and dihedral angles .
  • UV-Vis spectroscopy : Compare λmax with known Z-configured analogs (e.g., bathochromic shifts for conjugated systems) .

Advanced: How to reconcile conflicting bioactivity data across different assay models?

Answer:
Contradictions may arise from assay sensitivity or cellular uptake differences. Mitigation strategies:

  • Dose-response curves : Calculate IC50 values across multiple concentrations .
  • Molecular docking : Compare binding affinities with target proteins (e.g., PPAR-γ for hypoglycemic activity) .
  • Metabolic stability tests : Assess compound degradation in liver microsomes .

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